2-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available precursors. One common route involves the preparation of 2,3-dihydrobenzofuran-5-sulfonyl chloride from 2,3-dihydrobenzofuran using sulfur trioxide-N,N-dimethylformamide complex in 1,2-dichloroethane under argon . This intermediate is then reacted with appropriate amines and other reagents to form the final spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-6-phenyl-2-azaspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-5-sulfonyl chloride: A precursor in the synthesis of the target compound.
Benzofuran derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-6-phenyl-2-azaspiro[33]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c22-25(23,18-6-7-19-16(10-18)8-9-24-19)21-13-20(14-21)11-17(12-20)15-4-2-1-3-5-15/h1-7,10,17H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVVQZSJUCGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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